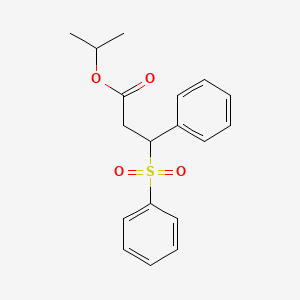
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate is an organic compound with the molecular formula C18H20O4S. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes both phenyl and phenylsulfonyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate typically involves the esterification of 3-phenyl-3-(phenylsulfonyl)propanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of 3-phenyl-3-(phenylsulfonyl)propanoic acid and isopropanol. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity through covalent modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 3-phenylpropanoate: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Isopropyl 3-(phenylsulfonyl)propanoate: Similar structure but without the additional phenyl group, leading to different reactivity and applications.
Uniqueness
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H20O4S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
propan-2-yl 3-(benzenesulfonyl)-3-phenylpropanoate |
InChI |
InChI=1S/C18H20O4S/c1-14(2)22-18(19)13-17(15-9-5-3-6-10-15)23(20,21)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI-Schlüssel |
BCKMFMUVLNQNQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)

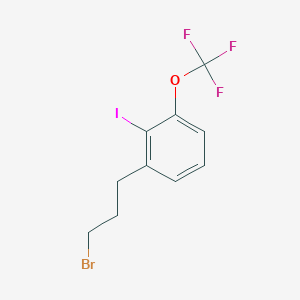
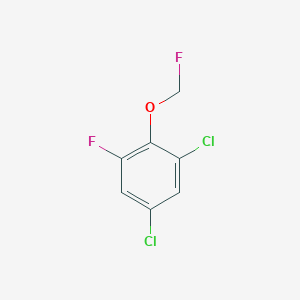

![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)

![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)

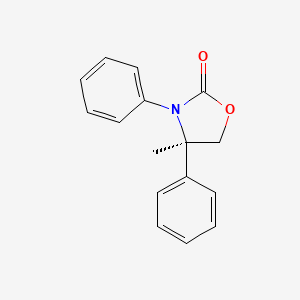
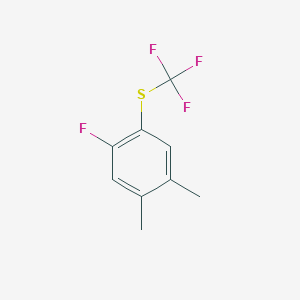
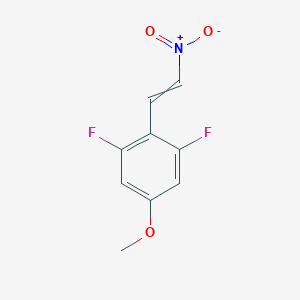
![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)
